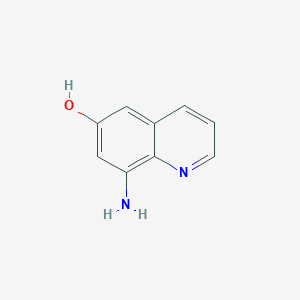

8-Aminoquinolin-6-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

8-aminoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAFKWKVRFZBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288258 | |

| Record name | 8-Amino-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-16-6 | |

| Record name | 7402-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Amino-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7402-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of the Quinoline Moiety in Contemporary Chemical Science

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. chemrj.orgresearchgate.netorientjchem.org Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating the broad-spectrum potential of this structural motif. chemrj.orgorientjchem.orgbiointerfaceresearch.com The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its chemical and biological properties. rsc.org

Quinoline and its derivatives are not only synthesized for their therapeutic potential but are also found in nature. For instance, the alkaloid quinine, a well-known antimalarial, features a quinoline core. chemrj.orgrsc.org This natural precedent has inspired the development of a multitude of synthetic quinoline-based drugs with a wide range of applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. orientjchem.orgbiointerfaceresearch.comrsc.org

The significance of the quinoline moiety extends beyond medicine into materials science, where its derivatives are investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. scispace.comrroij.comresearchgate.net The ability of the quinoline structure to form stable complexes with metal ions is a key property underpinning these applications. rroij.comresearchgate.net

Table 1: Physicochemical Properties of 8-Aminoquinolin-6-ol

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Topological Polar Surface Area | 48.17 Ų |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Rotatable Bonds | 0 |

| Data sourced from multiple chemical databases. scbt.comambeed.com |

Overview of Research Trajectories Pertaining to 8 Aminoquinolin 6 Ol and Its Structural Analogs

Strategic Approaches to Quinoline Core Construction

The foundational step in synthesizing this compound and its analogs is the construction of the quinoline ring system. Classical and modern methods offer various pathways to this heterocyclic scaffold.

Diazotization and Alkali Fusion Pathways

A direct method to introduce a hydroxyl group onto a pre-existing quinoline ring is through diazotization of an aminoquinoline. For instance, 8-hydroxyquinoline can be synthesized from 8-aminoquinoline via a diazotization reaction, followed by hydrolysis. rroij.comscispace.com This method involves converting the primary amine into a diazonium salt, which is then displaced by a hydroxyl group.

Another classical method involves alkali fusion of quinoline sulfonic acids. For example, heating quinoline-8-sulfonic acid with a strong base can yield 8-hydroxyquinoline. rroij.comscispace.com These methods are particularly useful for introducing a hydroxyl group at a specific position when the corresponding amino or sulfonic acid precursor is readily available.

Skraup and Friedlander Synthesis Modifications for Quinoline Ring Formation

The Skraup synthesis is a well-established method for producing quinoline. It involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comuop.edu.pkiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and subsequent oxidation to form the quinoline ring. uop.edu.pk By using substituted anilines, this method can be adapted to produce a variety of quinoline derivatives. pharmaguideline.com

The Friedländer synthesis offers another versatile route, involving the condensation of an o-aminobenzaldehyde or o-aminoaryl ketone with a compound containing an α-methylene group, such as an aldehyde or ketone. pharmaguideline.comiipseries.orgdu.edu.eg This reaction is typically catalyzed by a base like sodium hydroxide (B78521) or can be promoted by acid catalysts. pharmaguideline.comdu.edu.eg It is a powerful tool for generating 2- and 3-substituted quinolines. du.edu.eg Modifications using various catalysts, including Lewis acids and even microwave assistance, have been developed to improve yields and reaction conditions. tubitak.gov.trrsc.org

| Synthesis Name | Reactants | Key Features | Primary Products |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Exothermic reaction, often requires a moderator. | Quinoline and its derivatives. pharmaguideline.comuop.edu.pk |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, Compound with α-methylene group | Base or acid-catalyzed condensation. | 2- and 3-substituted quinolines. pharmaguideline.comiipseries.org |

Regioselective Functionalization and Derivatization Strategies

Once the quinoline core is formed, further functionalization is often necessary to arrive at the target molecule, this compound, or other complex derivatives. Regioselective reactions are crucial for controlling the position of new substituents.

Suzuki Cross-Coupling Reactions for Aromatic Substitutions

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds. nih.gov In the context of quinoline chemistry, it allows for the introduction of aryl or other organic groups at specific positions. This palladium-catalyzed reaction typically involves the coupling of a haloquinoline with a boronic acid. nih.govresearchgate.netresearchgate.net For instance, the synthesis of 5-aryl-8-hydroxyquinolines can be achieved starting from 5-bromo-8-hydroxyquinoline, which requires protection of the hydroxyl group before the coupling reaction. rroij.com This methodology has been instrumental in creating diverse libraries of substituted quinolines for various applications. nih.govnih.gov

| Reaction | Catalyst/Reagents | Application | Example |

| Suzuki Cross-Coupling | Pd catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂), Base (e.g., K₂CO₃), Arylboronic acid | C-C bond formation, introduction of aryl groups. | Coupling of a haloquinoline with a phenylboronic acid to form a phenylquinoline. nih.govresearchgate.net |

N-Arylation Protocols, Including Microwave-Assisted Catalysis

The introduction of an amino group or the arylation of an existing amino group on the quinoline ring can be achieved through N-arylation reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. arkat-usa.org Microwave-assisted N-arylation has emerged as an efficient technique to accelerate these reactions and improve yields. arkat-usa.orgresearchgate.netmdpi.com For example, 8-aminoquinolines can be prepared from 8-bromoquinolines and an amine using a palladium catalyst and microwave irradiation. arkat-usa.org This approach offers a rapid and effective route to a wide range of N-substituted aminoquinolines. rsc.orgarkat-usa.orgnih.gov

Oxidation Reactions for Introduction of Functional Groups

Oxidation reactions provide a means to introduce or modify functional groups on the quinoline scaffold. For instance, the oxidation of a methyl group at the 2-position of a quinoline derivative can yield a carboxylic acid or an aldehyde, which are valuable synthetic intermediates. arkat-usa.org The Riley oxidation is one such method. arkat-usa.org Furthermore, the direct oxidation of dihydroquinolinium salts has been investigated as a route to 3-hydroxyquinolines. rsc.org The choice of oxidant and reaction conditions is critical to achieving the desired functionalized quinoline. rsc.orgrsc.org For example, molecular oxygen, in conjunction with a copper catalyst, has been used for the sustainable synthesis of functionalized quinolines. rsc.org

Synthesis of Amide Derivatives

The synthesis of amide derivatives of 8-aminoquinoline is a significant area of research, often utilized to create compounds with specific biological activities or to act as directing groups in further chemical transformations. A common method involves the reaction of 8-aminoquinoline with acyl chlorides or carboxylic acids under conditions that facilitate amide bond formation.

For instance, 8-aminoquinoline amides of 3-oxo-olean-12-en-28-oic acid and 3-oxo-urs-12-en-28-oic acid have been synthesized. mdpi.com The process typically begins with the conversion of the triterpenoic acid to its corresponding acyl chloride using an agent like oxalyl chloride in a solvent such as dichloromethane (B109758) (DCM). This is followed by the addition of 8-aminoquinoline in the presence of a base, for example, triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method has been shown to produce the desired amide products in high yields, around 80-84%. mdpi.com The resulting triterpenoid-8-aminoquinoline amides are of interest for their potential in biological applications and as intermediates for further functionalization of the triterpenoid (B12794562) core. mdpi.com

Another example is the synthesis of 8-aminoquinoline-melatonin derivatives. In one approach, 8-aminoquinoline was reacted with 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide in dimethylformamide (DMF) at 80°C. The reaction, facilitated by diisopropylethylamine and sodium iodide, yielded the desired amide. nih.gov These derivatives are being investigated as multifunctional agents for conditions like Alzheimer's disease. nih.gov

The following table summarizes the synthesis of representative 8-aminoquinoline amide derivatives:

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 3-oxo-olean-12-en-28-oic acid, 8-aminoquinoline | Oxalyl chloride, triethylamine, DMAP, DCM | 3-Oxo-olean-12-en-28-oic acid 8-aminoquinoline amide | 80% | mdpi.com |

| 3-oxo-urs-12-en-28-oic acid, 8-aminoquinoline | Oxalyl chloride, triethylamine, DMAP, DCM | 3-Oxo-urs-12-en-28-oic acid 8-aminoquinoline amide | 84% | mdpi.com |

| 8-aminoquinoline, 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | Diisopropylethylamine, NaI, DMF, 80°C | N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide | 76% | nih.gov |

| 8-aminoquinoline, N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide | Diisopropylethylamine, NaI, DMF, 80°C | N-(2-(1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide | 63% | nih.gov |

Synthesis of Azobenzene (B91143) Derivatives via Diazonium Salts

The synthesis of azobenzene derivatives from 8-aminoquinoline typically proceeds through the coupling of a diazonium salt with the quinoline moiety. This reaction is a classic method for forming azo compounds, which are known for their chromophoric properties. mdpi.com

A series of novel 8-(aryldiazenyl)quinolines have been synthesized by reacting 8-aminoquinoline with various aryl diazonium salts in an aqueous medium at room temperature. dergipark.org.trdergipark.org.tr This approach has proven to be efficient, yielding the target azo dyes in excellent yields. The diazonium salts can be substituted with either electron-donating or electron-withdrawing groups, allowing for the tuning of the resulting azobenzene's properties. dergipark.org.tr The structures of these synthesized compounds are typically confirmed using techniques such as NMR, FTIR, mass spectrometry, and UV-Vis spectroscopy. dergipark.org.trdergipark.org.tr The absorption maxima of these dyes are generally observed in the range of 427 nm to 445 nm, which is attributed to the π-π* charge transfer transition. dergipark.org.tr

The general procedure involves the diazotization of an aromatic amine to form the corresponding diazonium salt, which is then reacted with 8-aminoquinoline. For example, the diazonium salt of 2-aminobenzimidazole (B67599) has been coupled with quinoline-8-ol to create an azo moiety. ajchem-a.com While this example uses 8-hydroxyquinoline, the principle is directly applicable to 8-aminoquinoline, which also serves as a potent coupling partner.

Glycoconjugation via Copper(I)-Catalyzed Azido-Alkyne Cycloaddition

Glycoconjugation, the process of attaching carbohydrate moieties to other molecules, is a strategy employed to enhance the bioavailability, solubility, and selectivity of therapeutic agents. nih.govresearchgate.net A highly effective method for achieving this is the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govmdpi.comsci-hub.se This reaction forms a stable 1,2,3-triazole ring, linking the quinoline derivative and the sugar. nih.govmdpi.com

To synthesize glycoconjugates of 8-aminoquinoline, either the quinoline or the sugar must be functionalized with an azide (B81097) group, and the other with a terminal alkyne. nih.gov For instance, the amino group at the C8 position of 8-aminoquinoline can be used as a starting point for functionalization. Reaction with propargyl bromide under basic conditions introduces an alkyne group. nih.gov Conversely, reaction with a molecule like 1-azido-3-bromopropane (B6266201) introduces an azide group. nih.gov

The subsequent CuAAC reaction is typically carried out using a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.com The reaction proceeds efficiently under mild conditions, often in solvents like dimethylformamide (DMF), to yield the desired glycoconjugate. nih.govmdpi.com This methodology has been successfully used to create a variety of 8-aminoquinoline glycoconjugates with the goal of improving their therapeutic profiles. nih.gov

The following table provides an overview of the key steps in the glycoconjugation of 8-aminoquinoline:

| Functionalization Step | Reagents and Conditions | Resulting Derivative | Reference |

| Propargylation of 8-aminoquinoline | Propargyl bromide, K2CO3, DMF, r.t., 24 h | N-propargylquinolin-8-amine | nih.gov |

| Azidation of 8-aminoquinoline | 1-azido-3-bromopropane, K2CO3, acetone (B3395972) or DMF, 50°C-r.t., 24 h | N-(3-azidopropyl)quinolin-8-amine | nih.gov |

| CuAAC Reaction | Azide-functionalized quinoline, Alkyne-functionalized sugar, Copper(I) source | 8-Aminoquinoline Glycoconjugate | nih.govmdpi.com |

Synthesis of Multidentate and Tripodal Ligands Based on 8-Aminoquinoline

8-Aminoquinoline serves as a valuable building block for the synthesis of multidentate and tripodal ligands due to its chelating N,N donor set. These ligands are of significant interest in coordination chemistry and catalysis. ajol.infoasianpubs.org

A common strategy for creating multidentate ligands is through Schiff base condensation. For example, the condensation of 8-aminoquinoline with 2,6-pyridinedicarboxaldehyde (B58191) results in a pentadentate ligand with all-nitrogen donor atoms. asianpubs.org This reaction can be performed directly by refluxing the two components in water. asianpubs.org The resulting Schiff base can then be used to synthesize various transition metal complexes. asianpubs.org

Tripodal ligands based on 8-aminoquinoline have also been synthesized. A notable example is a septadentate ligand prepared via the Bucherer reaction. rsc.org This type of ligand can form stable complexes with various transition metals, such as zinc(II), cadmium(II), and cobalt(III). rsc.org The coordination geometry of the resulting metal complexes can vary depending on the metal ion. For instance, first-row transition metals like zinc and cobalt tend to form six-coordinate octahedral structures, while larger ions like cadmium can accommodate a seven-coordinate geometry. rsc.org

Self-Assembly and Solvothermal Synthesis of Metal Complexes

The formation of metal complexes with 8-aminoquinoline can be achieved through self-assembly processes and solvothermal synthesis methods. These techniques allow for the creation of a wide range of coordination compounds with diverse structures and properties. acs.orgresearchgate.netresearchgate.net

Self-Assembly:

Self-assembly relies on the spontaneous organization of individual components into ordered structures. In the context of 8-aminoquinoline, this typically involves reacting the ligand with a metal salt in solution. For example, mononuclear zinc complexes have been synthesized via a self-assembly in situ technique by reacting 8-aminoquinoline with zinc(II) acetate (B1210297) and either dicyanamide (B8802431) or tricyanomethane anions in a mixed solvent system. acs.org The resulting complexes exhibit supramolecular structures held together by hydrogen bonds and other non-covalent interactions. acs.org

The self-assembly process can also lead to more complex architectures. For instance, the addition of 8-aminoquinoline to a system containing other pre-formed metal-ligand assemblies can induce a complete rearrangement, leading to the formation of a new, more thermodynamically stable complex. uni-muenchen.de This highlights the dynamic nature of these self-assembling systems.

Solvothermal Synthesis:

Solvothermal synthesis is a method that involves carrying out a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point. The increased temperature and pressure can facilitate the crystallization of novel metal-organic complexes. A copper(II) complex with 8-aminoquinoline, specifically [Cu(H2O)2(C9H8N2)2]Cl2, has been successfully synthesized using this method. researchgate.netresearchgate.net The solvothermal conditions promote the formation of a three-dimensional network supported by hydrogen bonding and aromatic stacking interactions. researchgate.netresearchgate.net

The following table summarizes examples of metal complexes synthesized using these methods:

| Synthesis Method | Metal Ion | Ligands/Reagents | Resulting Complex | Reference |

| Self-Assembly | Zn(II) | 8-aminoquinoline, dicyanamide | [Zn{(8-AMQ)(dca)}2] | acs.org |

| Self-Assembly | Zn(II) | 8-aminoquinoline, tricyanomethane | [Zn{(8-AMQ)(TCM)}2] | acs.org |

| Solvothermal | Cu(II) | 8-aminoquinoline, CuCl2 | [Cu(H2O)2(C9H8N2)2]Cl2 | researchgate.netresearchgate.net |

Detailed Scientific Literature on the Coordination Chemistry of this compound Remains Limited

Following a comprehensive review of publicly available scientific literature, detailed research and specific data concerning the coordination chemistry and metal complexation of the compound This compound (also known as 6-hydroxy-8-aminoquinoline) are scarce. While its chemical structure, featuring a quinoline backbone with both an amino (-NH₂) and a hydroxyl (-OH) group, suggests potential as a chelating agent, specific studies detailing its interactions with various metal ions as requested are not prominently available in the reviewed sources.

The provided outline requests in-depth analysis of its chelation behavior with a wide range of transition and post-transition metals, as well as principles of ligand design. However, without specific experimental data—such as stability constants, spectroscopic analysis, or crystallographic structures for its metal complexes—a scientifically accurate article adhering to the requested structure cannot be generated.

For context, extensive research is available for the closely related and structurally similar isomers, 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (8-AQ) , which are well-known chelating agents.

Insights from Related Compounds: 8-Hydroxyquinoline and 8-Aminoquinoline

The coordination chemistry of 8-hydroxyquinoline (oxine) is well-documented. The proximity of the hydroxyl group and the heterocyclic nitrogen atom makes it an excellent bidentate chelating agent for a multitude of metal ions. scispace.comrroij.com It typically forms stable five-membered chelate rings by displacing the hydroxyl proton and coordinating through both the oxygen and nitrogen atoms. scispace.comrroij.com This interaction is known to form complexes with a wide variety of metal ions including Cu(II), Fe(III), Zn(II), Al(III), Ni(III), Mg(II), and Bi(III). scispace.comrroij.com Depending on the coordination number of the metal ion, 8-HQ can form complexes with different stoichiometries, such as four-covalent (1:2 metal-to-ligand ratio) and six-covalent (1:3 metal-to-ligand ratio) complexes. scispace.comrroij.com

Similarly, 8-aminoquinoline acts as a bidentate ligand, coordinating through the amino group's nitrogen and the quinoline ring's nitrogen. mdpi.com Its derivatives have been studied for their ability to form stable complexes with transition metals like copper, zinc, cadmium, and cobalt. mdpi.comrsc.org The introduction of substituents onto the 8-aminoquinoline or 8-hydroxyquinoline scaffold is a common strategy to modulate the ligand's electronic properties and, consequently, its chelating ability and the stability of the resulting metal complexes. researchgate.net For instance, electron-withdrawing groups can alter the basicity and reactivity of the ligand.

While the principles observed for 8-HQ and 8-AQ could provide a hypothetical framework for the behavior of this compound, any direct application of these findings would be speculative without dedicated research on the specific compound requested.

Coordination Chemistry and Metal Complexation of 8 Aminoquinolin 6 Ol Scaffolds

Ligand Design Principles and Coordination Motifs

Incorporation of 1,2,3-Triazole Systems for Enhanced Chelation

The strategic incorporation of a 1,2,3-triazole system into the structure of 8-aminoquinoline (B160924) derivatives represents a promising approach to augment their metal ion chelation capabilities. nih.govmdpi.com The ability of 8-aminoquinoline scaffolds to complex metal ions stems from the available free electron pairs on the heterocyclic nitrogen and the nitrogen atom of the amino group at the 8-position. nih.govmdpi.com The introduction of a 1,2,3-triazole ring enhances this intrinsic property. This heterocyclic ring can function not only as a stable linker connecting the quinoline (B57606) core to other molecular fragments but also as an additional site for coordinating metal ions. nih.govmdpi.comresearchgate.net This enhanced coordination potential is due to the lone electron pairs on the nitrogen atoms within the triazole ring. researchgate.net This modification can create multidentate ligand systems capable of forming more stable and diverse metal complexes. Research on aminoquinoline derivatives bearing a 1,2,3-triazole system has explored their use as selective sensors for metal ions like mercury. nih.govresearchgate.net

Structural Aspects of Metal Complexes

The coordination of 8-aminoquinoline-based ligands to metal centers results in a variety of geometries, largely dictated by the coordination number of the metal ion and the nature of the ligand itself. libretexts.org Octahedral geometry is frequently observed in complexes with a coordination number of six. For instance, a copper(II) complex with an 8-aminoquinoline isomer, [Cu(H2O)2(C9H8N2)2]Cl2, exhibits a distorted octahedral coordination sphere. researchgate.net Similarly, cadmium(II) complexes with 8-aminoquinoline can adopt a distorted octahedral environment. researchgate.net Iron(III) chelated by two N-(8-naphthyl)-2-pyridine-2-carboxamidate ligands, which are structurally related to the aminoquinoline scaffold, also shows an octahedral coordination geometry. researchgate.net

Other geometries are also prevalent. Square-planar geometry, common for d8 metal ions, has been identified in copper(II) Schiff-base complexes derived from aminoquinolines. acs.orguci.edu Studies on aminoquinoline-based PNHN ligands have shown that the coordination environment can dictate the geometry, with examples of both square planar and octahedral complexes involving rhodium and iron. rsc.org Furthermore, a tripodal tris-8-aminoquinoline ligand has been shown to form six-coordinate octahedral structures with zinc(II) and cobalt(III), and a seven-coordinate complex with cadmium(II). rsc.org

Table 1: Examples of Coordination Geometries in Aminoquinoline-Based Metal Complexes

| Metal Ion | Ligand System | Coordination Geometry | Source(s) |

|---|---|---|---|

| Copper(II) | 8-Aminoquinoline Isomer | Distorted Octahedral | researchgate.net |

| Cadmium(II) | 8-Aminoquinoline | Distorted Octahedral | researchgate.net |

| Iron(III) | N-(8-naphthyl)-2-pyridine-2-carboxamidate | Octahedral | researchgate.net |

| Copper(II) | Schiff-Base derived from Aminoquinoline | Square-Planar | acs.org |

| Zinc(II) | Tripodal tris-8-aminoquinoline | Octahedral | rsc.org |

| Cobalt(III) | Tripodal tris-8-aminoquinoline | Octahedral | rsc.org |

| Cadmium(II) | Tripodal tris-8-aminoquinoline | Seven-Coordinate | rsc.org |

| Copper(II) | Imine Quinoline Derivative | Proposed Octahedral | acs.org |

The crystal packing of metal complexes derived from 8-aminoquinoline scaffolds is governed by a network of non-covalent supramolecular interactions. kdpublications.innih.govrsc.org These interactions are crucial in assembling molecules into well-defined, higher-order structures.

Supramolecular Synthons: Quantum-chemical tools and X-ray diffraction studies have identified specific supramolecular synthons in the crystal structures of 8-aminoquinoline-based complexes. Notably, in zinc complexes featuring dicyanamide (B8802431) and tricyanomethane anions, the formation of R44(8) and R22(16) synthons has been explored and rationalized through DFT calculations. acs.orgresearchgate.net These robust, ring-based hydrogen-bonding patterns play a significant role in the crystal engineering of these materials. researchgate.netacs.org

Hydrogen Bonding: Hydrogen bonding is a predominant interaction in these crystal structures. In a Cu(II)/8-aminoquinoline isomer complex, a hydrogen bonding network is fundamental to the formation of its 3D structure. researchgate.net These can include classical N-H···O or O-H···N bonds, as well as weaker C-H···N or C-H···O interactions. acs.orgmdpi.com In proton-transfer compounds involving quinolin-8-ol, primary hydrogen-bonding interactions occur between the protonated quinoline nitrogen and the carboxylate groups of co-crystallized acids, leading to the formation of polymeric chains. researchgate.net

Table 2: Key Supramolecular Interactions in 8-Aminoquinoline Complex Crystals

| Interaction Type | Description | Example Compound(s) | Source(s) |

|---|---|---|---|

| R44(8)/R22(16) Synthons | Specific ring motifs formed via hydrogen bonding. | 8-Aminoquinoline-based Zn(II) complexes with dicyanamide/tricyanomethane. | acs.orgresearchgate.netacs.org |

| Hydrogen Bonding | Formation of networks via N-H···X, O-H···X, and C-H···X interactions. | Cu(II)/8-aminoquinoline isomer complexes, Quinolin-8-ol proton-transfer compounds. | researchgate.netmdpi.comresearchgate.net |

| Aromatic Stacking | Face-to-face and edge-to-face π-π interactions between quinoline rings. | Cu(II)/8-aminoquinoline isomer complexes, Quinolin-8-ol compounds. | researchgate.netrsc.orgcambridgemedchemconsulting.com |

Metal-Ion Modulation in Biological Systems

Derivatives of 8-aminoquinoline are recognized for their ability to chelate metal ions, a property that allows them to modulate the concentration and activity of these ions in biological systems. nih.gov This modulation is central to their various biological applications. An imbalance of metal ions is linked to numerous diseases, and chelating agents like 8-hydroxyquinoline (B1678124) (a related compound) are explored for therapeutic potential. researchgate.net

One key application is the development of fluorescent chemosensors. Derivatives of 8-amidoquinoline, such as 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), are efficient fluorophores for detecting zinc ions (Zn2+) in biological environments. nih.gov The binding of the quinoline ligand to the metal ion results in a measurable change in fluorescence, enabling the quantification and imaging of the ion's distribution in cells. nih.gov

Furthermore, the biological activity of 8-aminoquinoline derivatives can be significantly influenced by metal ion complexation. For example, glycoconjugates based on an 8-aminoquinoline scaffold show a dramatic increase in their ability to inhibit cancer cell proliferation when in the presence of copper ions (Cu2+). mdpi.com This suggests that the copper-complexed form of the molecule is the more potent cytotoxic agent. mdpi.com Similarly, a specific 8-aminoquinoline-naphthyl copper complex (Cu8AqN) was found to be significantly more potent against breast cancer cell lines than the metal-free ligand, inducing apoptotic cell death. whiterose.ac.uk This demonstrates that the chelation of a metal ion can be a critical switch for activating or enhancing the therapeutic effect of the quinoline-based compound. acs.orgwhiterose.ac.uk

Spectroscopic and Advanced Analytical Characterization Techniques for 8 Aminoquinolin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 8-aminoquinolin-6-ol derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of 8-aminoquinoline (B160924), the aromatic protons of the quinoline (B57606) ring system typically appear in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. rsc.orgclockss.orgamegroups.cnmdpi.com The specific chemical shifts and coupling constants (J-values) provide a wealth of information for assigning each proton to its specific position on the quinoline core and any associated side chains.

For instance, in N-(prop-2-yn-1-yl)quinolin-8-amine, the quinoline protons (H-2quin to H-7quin) resonate at δ 8.73, 8.07, 7.34–7.45, 6.81, and 7.14 ppm. mdpi.com The amino proton (NH) often appears as a broad singlet, the position of which can be influenced by solvent and concentration. mdpi.com In a study of 8-aminoquinoline amides of triterpenoic acids, the protons on the quinoline ring were also clearly identified in the ¹H NMR spectra. mdpi.com

Table 1: Representative ¹H NMR Data for 8-Aminoquinoline Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

| N-(prop-2-yn-1-yl)quinolin-8-amine | CDCl₃ | H-2quin | 8.73 | dd, J = 1.6, 4.2 | mdpi.com |

| H-3quin, H-6quin | 7.34–7.45 | m | mdpi.com | ||

| H-4quin | 8.07 | dd, J = 1.6, 8.0 | mdpi.com | ||

| H-5quin | 6.81 | dd, J = 1.2, 7.8 | mdpi.com | ||

| H-7quin | 7.14 | dd, J = 1.2, 8.2 | mdpi.com | ||

| NH | 6.37 | bs | mdpi.com | ||

| CH₂ | 4.16 | m | mdpi.com | ||

| C≡CH | 2.23 | t, J = 2.5 | mdpi.com | ||

| N-(3-azidopropyl)quinolin-8-amine | CDCl₃ | H-2quin | 8.71 | dd, J = 1.9, 4.1 | mdpi.com |

| H-3quin, H-6quin | 7.33–7.42 | m | mdpi.com | ||

| H-4quin | 8.06 | dd, J = 1.9, 8.2 | mdpi.com | ||

| H-5quin | 6.68 | dd, J = 0.8, 7.8 | mdpi.com | ||

| H-7quin | 7.05 | dd, J = 0.8, 8.2 | mdpi.com | ||

| NH | 6.18 | bs | mdpi.com |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and bs (broad singlet).

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring of 8-aminoquinoline derivatives are typically observed in the range of δ 100–160 ppm. clockss.orgamegroups.cnmdpi.com The carbon attached to the amino group (C-8) and the carbon in the 6-position, where the hydroxyl group resides in this compound, show characteristic chemical shifts that are sensitive to substitution.

In N-(prop-2-yn-1-yl)quinolin-8-amine, the quinoline carbons appear at δ 147.28, 143.60, 138.55, 136.09, 128.65, 127.61, 121.57, 115.38, and 106.84 ppm. mdpi.com The carbons of the propargyl side chain are found at δ 77.13 (C≡CH), 71.14 (C≡CH), and 33.13 (CH₂N). mdpi.com Similarly, for N-(3-azidopropyl)quinolin-8-amine, the quinoline carbons are observed at δ 146.89, 144.51, 138.17, 136.05, 128.68, 127.75, 121.43, 114.08, and 104.61 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for 8-Aminoquinoline Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| N-(prop-2-yn-1-yl)quinolin-8-amine | CDCl₃ | Cquin | 106.84, 115.38, 121.57, 127.61, 128.65, 136.09, 138.55, 143.60, 147.28 | mdpi.com |

| CH₂N | 33.13 | mdpi.com | ||

| C≡CH | 71.14 | mdpi.com | ||

| C≡CH | 77.13 | mdpi.com | ||

| N-(3-azidopropyl)quinolin-8-amine | CDCl₃ | Cquin | 104.61, 114.08, 121.43, 127.75, 128.68, 136.05, 138.17, 144.51, 146.89 | mdpi.com |

| CH₂ | 28.57 | mdpi.com | ||

| CH₂ | 40.51 | mdpi.com | ||

| CH₂N₃ | 49.31 | mdpi.com |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For 8-aminoquinoline derivatives, NMR titration studies are frequently employed to understand their interactions with other molecules, particularly metal ions. researchgate.netmdpi.com By monitoring the changes in chemical shifts of the ligand's protons upon the addition of a metal ion, it is possible to identify the binding sites and determine the stoichiometry of the complex formed. researchgate.netnih.gov For example, the deprotonation of an amide proton upon binding with a metal ion like Zn²⁺ can be observed by the gradual disappearance of the corresponding NH proton signal in the ¹H NMR spectrum. nih.gov These studies are crucial for designing fluorescent sensors based on the 8-aminoquinoline scaffold. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound and its derivatives, the FTIR spectrum reveals key information about the presence of hydroxyl (-OH), amino (-NH₂), and other functional groups introduced through derivatization.

The N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. clockss.org The O-H stretching of the hydroxyl group is usually a broad band in a similar region. Bending vibrations for N-H bonds are also observed. The C=N and C=C stretching vibrations of the quinoline ring are found in the 1500-1650 cm⁻¹ region. acs.org For instance, in a study of 8-aminoquinoline derivatives, the N-H stretching bands were observed around 3403.0 and 3306.0 cm⁻¹. clockss.org In another example, the imine (-C=N-) group in a derivative was identified by an absorption peak at 1601 cm⁻¹. acs.org

Table 3: Characteristic FTIR Vibrational Frequencies for 8-Aminoquinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amino) | Stretching | 3300 - 3500 | clockss.org |

| C=N (Quinoline) | Stretching | ~1600 | acs.org |

| C=C (Aromatic) | Stretching | 1500 - 1600 | clockss.org |

| C-N | Stretching | 1250 - 1350 | |

| O-H (Phenolic) | Stretching (Broad) | 3200 - 3600 | |

| C-O | Stretching | 1000 - 1260 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. 8-Aminoquinoline and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region due to π→π* and n→π* transitions within the quinoline ring system. The position and intensity of these bands can be influenced by the solvent and the presence of substituents.

Derivatives of 8-aminoquinoline often serve as fluorophores, meaning they can absorb light at a specific wavelength and then emit light at a longer wavelength. This fluorescence is highly sensitive to the local environment and can be used for sensing applications. For example, the interaction of an 8-aminoquinoline derivative with metal ions can lead to a significant change in its UV-Vis absorption and fluorescence emission spectra, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.netnih.gov A bathochromic (red) shift in the absorption spectrum upon metal binding can indicate greater electron delocalization in the complex. mdpi.com

Fluorescence titration is a powerful technique used to quantify the binding affinity between a fluorescent molecule (like an 8-aminoquinoline derivative) and a non-fluorescent analyte (such as a metal ion). By systematically adding the analyte to a solution of the fluorophore and monitoring the change in fluorescence intensity, a binding curve can be generated. From this curve, the binding constant (Ka) or dissociation constant (Kd) can be calculated, providing a quantitative measure of the binding strength. longdom.orgmdpi.com This method is widely used to evaluate the selectivity and sensitivity of fluorescent sensors based on 8-aminoquinoline for various metal ions. researchgate.netmdpi.com For example, studies have used this technique to determine the binding constants of psoralen (B192213) derivatives to DNA. longdom.org

Quantitative Spectrophotometric Analysis (e.g., Benesi-Hildebrand Equation)

Quantitative spectrophotometric analysis is a vital tool for studying the interactions of 8-aminoquinoline derivatives, particularly their complexation with metal ions. Techniques such as UV-Visible absorption and fluorescence spectroscopy are employed to determine the stoichiometry and binding affinity of these complexes. nih.govijcrt.org When a derivative of 8-aminoquinoline forms a complex with a metal ion, noticeable changes in the absorption or emission spectra, such as shifts in wavelength (chelation-enhanced fluorescence, CHEF) or changes in intensity, can be observed. nih.gov

The Benesi-Hildebrand equation is a widely used mathematical model to analyze these spectral changes and quantify the binding characteristics. nih.govrsc.orgacs.org By plotting the reciprocal of the change in absorbance or fluorescence intensity against the reciprocal of the concentration of the interacting species (e.g., a metal ion), a linear relationship can often be established. rsc.orgresearchgate.net The slope and intercept of this plot allow for the calculation of the association constant (Kₐ), which quantifies the strength of the interaction, and the stoichiometry of the complex (e.g., 1:1 or 2:1 ligand-to-metal ratio). nih.govijcrt.org

For instance, studies on various 8-aminoquinoline derivatives have utilized this method to determine their binding constants with different metal ions. nih.govacs.org One study on a pyrene-appended 8-aminoquinoline derivative reported a binding constant (Kₐ) of 5.1 × 10⁻⁴ M⁻¹ for its complex with Zn²⁺. nih.gov Another Schiff base derivative was found to have association constants of 1.02 × 10⁵ M⁻¹, 1.35 × 10⁵ M⁻¹, 1.16 × 10⁵ M⁻¹, and 2.10 × 10⁷ M⁻¹ for Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, respectively. acs.org This quantitative approach is crucial for developing selective chemosensors for specific metal ions. ijcrt.orgresearchgate.net

Table 1: Examples of Association Constants (Kₐ) for 8-Aminoquinoline Derivatives Determined by Spectrophotometric Titration

| Derivative | Metal Ion | Association Constant (Kₐ) | Method | Source |

|---|---|---|---|---|

| (E)-2-((pyren-1-yl methylene)amino)-N-(quinolin-8-yl)acetamide | Zn²⁺ | 5.1 × 10⁻⁴ M⁻¹ | Fluorescence | nih.gov |

| Schiff Base L | Co²⁺ | 1.02 × 10⁵ M⁻¹ | Absorbance | acs.org |

| Schiff Base L | Ni²⁺ | 1.35 × 10⁵ M⁻¹ | Absorbance | acs.org |

| Schiff Base L | Cu²⁺ | 1.16 × 10⁵ M⁻¹ | Absorbance | acs.org |

| Schiff Base L | Zn²⁺ | 2.10 × 10⁷ M⁻¹ | Absorbance | acs.org |

| (E)-2-((quinolin-8-ylmethylene) amino) quinolin-8-ol | Zn²⁺ | 1:1 Stoichiometry Determined | Fluorescence | ijcrt.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and structural features of this compound and its derivatives. The molecular formula of this compound is C₉H₈N₂O, corresponding to a molecular weight of approximately 160.17 g/mol . scbt.comarctomsci.com Mass spectrometry confirms this molecular weight and provides insights into the molecule's stability and fragmentation pathways under ionization. researchgate.net

In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows a peak for the molecular ion (M⁺) and various fragment ions. Analysis of the fragmentation pattern can help elucidate the structure of the parent molecule. For example, studies on related 8-aminoquinoline analogs show characteristic fragmentation patterns that can be used for identification. researchgate.netnih.gov The fragmentation of an 8-aminoquinoline analog, NPC1161B (m/z 434.15), produced key fragment ions at m/z 203.1, 215.1, and 334.0, which helped in identifying its metabolites. researchgate.net The presence of metastable peaks in a spectrum can confirm that a daughter ion is formed directly from a parent ion in a single step. mcmaster.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula from its measured mass. For derivatives of this compound, HRMS is crucial for confirming the successful synthesis of target compounds and distinguishing between isomers. amegroups.cnnih.govresearchgate.net

Research on 8-aminoquinoline-melatonin hybrids has extensively used HRMS to verify the structures of newly synthesized compounds. amegroups.cnnih.gov The close agreement between the calculated (calcd) and experimentally found m/z values for the molecular ions provides strong evidence for the assigned chemical structure.

Table 2: HRMS Data for Selected 8-Aminoquinoline Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|---|

| Derivative a5 | C₂₃H₂₄N₅O₃ | [M+H]⁺ | 418.1879 | 418.1875 | amegroups.cn |

| Derivative b1 | C₂₂H₂₂N₄O₂Na | [M+Na]⁺ | 397.1640 | 397.1635 | amegroups.cn |

| Derivative c4 | C₂₂H₂₃N₄O₂ | [M+H]⁺ | 375.1821 | 375.1815 | amegroups.cnnih.gov |

| Derivative c5 | C₂₃H₂₅N₄O₂ | [M+H]⁺ | 389.1978 | 389.1973 | amegroups.cnnih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar, thermally labile, and high-molecular-weight compounds. It is particularly well-suited for analyzing 8-aminoquinoline derivatives, as it typically generates intact molecular ions with minimal fragmentation. amegroups.cnnih.govsemanticscholar.org

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode) are released into the gas phase for mass analysis. The HRMS data presented in the previous section for 8-aminoquinoline derivatives were obtained using ESI as the ionization source (HRMS ESI (+)), highlighting its utility in generating the protonated molecular ions needed for high-accuracy mass measurement. amegroups.cnnih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic structure of the molecule can be determined with high precision. uol.de

Table 3: Crystallographic Data for 1-phenyl-3-methyl-4-methylene-(N-8-aminoquinoline)-5-oxopyrazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.543(1) |

| b (Å) | 7.850(2) |

| c (Å) | 27.909(6) |

| β (°) | 93.79(3) |

| Z (molecules/unit cell) | 2 |

| R-factor | 0.043 |

Source: researchgate.net

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials or powders. anl.govunits.it Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a diffraction pattern that is characteristic of the substance's crystal structure. anl.govntu.edu.tw

PXRD is a versatile technique for characterizing solid derivatives of this compound. Its primary applications include:

Phase Identification : The diffraction pattern serves as a unique "fingerprint" for a crystalline phase. By comparing the experimental pattern to databases of known patterns, the chemical composition and phases present in a sample can be identified. ntu.edu.twrruff.info

Purity Analysis : PXRD can detect the presence of crystalline impurities in a sample.

Crystallinity Assessment : The technique can distinguish between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials yield a broad, featureless halo. units.itntu.edu.tw

Determination of Lattice Parameters : The positions of the diffraction peaks can be used to accurately determine the unit cell dimensions of the crystal lattice. rsc.org

Crystallite Size Analysis : The width of the diffraction peaks is inversely related to the size of the crystallites in the powder, a relationship described by the Scherrer equation. ntu.edu.tw

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.orgunimi.it This method involves irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. malvernpanalytical.com The binding energy of these electrons is characteristic of each element, allowing for their identification. carleton.edu Furthermore, shifts in these binding energies provide information about the oxidation state and chemical environment of the atoms. carleton.edu

XPS is particularly valuable for studying the surface chemistry of materials, with a typical analysis depth of 1-10 nm. unimi.it It is a non-destructive technique with high sensitivity, capable of detecting elements in the parts per thousand range, and with longer acquisition times, even parts per million. wikipedia.orgmalvernpanalytical.com

In the context of this compound and its derivatives, particularly metal complexes, XPS can be employed to:

Confirm Elemental Composition: Verify the presence of carbon, nitrogen, oxygen, and the coordinated metal ion.

Determine the Chemical State of the Metal Ion: The binding energy of the metal's core electrons will shift depending on its oxidation state (e.g., Fe(II) vs. Fe(III)). This is crucial for understanding the redox properties of the complex. unimi.it

Probe the Coordination Environment: The binding energies of the nitrogen and oxygen atoms of the this compound ligand will change upon coordination to a metal center, providing insight into the bonding interactions. nih.gov

For instance, in a study of bimetallic catalysts, XPS revealed electron transfer between the metals, evidenced by shifts in their binding energies compared to the pure metals, confirming alloy formation. nih.gov Similarly, for derivatives of this compound, XPS can elucidate the electronic interactions between the ligand and the metal ion.

A typical XPS analysis involves a survey scan to identify all present elements, followed by high-resolution scans of specific elemental peaks to determine their chemical states. wikipedia.org Due to the common presence of adventitious carbon on air-exposed samples, the C 1s peak at approximately 284.8 eV is often used as a reference for charge correction. wikipedia.org

Table 1: Illustrative XPS Data for a Hypothetical Metal Complex of this compound

| Element | Binding Energy (eV) | Possible Assignment |

| C 1s | 284.8 | Adventitious Carbon (Reference) |

| 286.1 | C-N/C-O bonds in quinoline ring | |

| N 1s | 399.5 | Amino group / Pyridinic nitrogen |

| O 1s | 531.8 | Hydroxyl group / Metal-Oxygen bond |

| M 2p | Varies | Metal Ion (e.g., Fe, Cu, Co) |

Note: The binding energies are illustrative and would need to be determined experimentally for specific derivatives.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis/Differential Thermal Analysis)

Thermal analysis techniques are essential for investigating the thermal stability and decomposition patterns of chemical compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference material.

For metal complexes of this compound derivatives, TGA and DTA provide valuable information about:

The presence of coordinated or lattice water molecules.

The thermal stability range of the complex.

The decomposition pathway of the ligand and the complex as a whole.

The final residue after decomposition, which often corresponds to the metal oxide.

Typically, the TGA curve of a hydrated metal complex will show an initial weight loss at lower temperatures (around 100-200°C), corresponding to the removal of water molecules. redalyc.orgmdpi.com Subsequent weight loss at higher temperatures indicates the decomposition of the organic ligand. redalyc.orgwikipedia.org The DTA curve will show endothermic or exothermic peaks corresponding to these mass loss events, as well as phase transitions like melting.

For example, in the thermal analysis of Co(II), Ni(II), and Cu(II) complexes with other ligands, the TGA curves revealed multi-stage decomposition patterns. redalyc.orgmdpi.com The initial stage was attributed to the loss of water molecules, followed by the decomposition of the organic moieties at higher temperatures. redalyc.org The thermal stability of the complexes can be compared by observing their initial decomposition temperatures. wikipedia.org

Table 2: Representative TGA/DTA Data for a Hypothetical Metal Complex of an this compound Derivative

| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |

| 80 - 150 | ~5% | Endothermic | Loss of hydrated water molecules |

| 250 - 400 | ~40% | Exothermic | Decomposition of the organic ligand |

| > 400 | - | - | Formation of stable metal oxide residue |

Note: This table provides a generalized decomposition pattern. The actual temperatures and weight losses will vary depending on the specific metal and any substituents on the quinoline ring.

Advanced Spectroscopic Techniques for Electronic Structure and Magnetism

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orgresearchgate.net It is particularly powerful for studying paramagnetic metal complexes and organic radicals. libretexts.org The basic principle is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field. libretexts.org

For derivatives of this compound, EPR is invaluable for characterizing complexes with paramagnetic metal ions such as Cu(II), Fe(III), and Mn(II). The EPR spectrum provides information about:

The g-factor, which is characteristic of the electronic environment of the unpaired electron.

Hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., the metal nucleus or ligand atoms like ¹⁴N). This provides insight into the nature of the metal-ligand bond and the delocalization of the unpaired electron. researchgate.net

The geometry of the metal center.

EPR can be used to study radicals formed during chemical or electrochemical reactions, providing information on the radical's geometry and the orbital of the unpaired electron. libretexts.org The technique is also used to characterize paramagnetic complexes and reactive intermediates in catalysis. libretexts.org

Mössbauer spectroscopy is a highly sensitive technique specific to certain isotopes, most notably ⁵⁷Fe. It probes the minute changes in the energy levels of an atomic nucleus in response to its chemical environment. unimi.it This technique is exceptionally useful for determining the oxidation state and spin state of iron in its complexes. nih.govillinois.edu

For iron complexes of this compound derivatives, Mössbauer spectroscopy can provide detailed information on:

Isomer Shift (δ): This parameter is related to the s-electron density at the nucleus and is highly sensitive to the oxidation state of the iron. unimi.it For example, high-spin Fe(II) and Fe(III) complexes exhibit distinct ranges of isomer shifts. nih.gov

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. unimi.it It provides information about the symmetry of the coordination environment and the spin state of the iron. For instance, a non-cubic distribution of valence electrons or ligands will lead to quadrupole splitting. unimi.it

Magnetic Hyperfine Splitting: In magnetically ordered materials, the nuclear energy levels are split by an internal magnetic field, leading to a characteristic six-line spectrum. unimi.it

Studies on various iron complexes have shown that Mössbauer spectroscopy can distinguish between high-spin and low-spin states and identify different coordination sites within a sample. nih.govchemrxiv.org

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for Iron Complexes

| Parameter | High-Spin Fe(II) | High-Spin Fe(III) | Low-Spin Fe(II) |

| Isomer Shift (δ) (mm/s) | ~0.6 - 1.7 | ~0.1 - 0.5 | ~-0.1 - 0.3 |

| Quadrupole Splitting (ΔEQ) (mm/s) | > 2.0 | < 1.0 | Variable |

Source: Adapted from literature data. nih.gov Values are relative to α-Fe at room temperature.

Electrochemical Methods

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules. researchgate.net CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes.

For this compound and its derivatives, CV can be used to:

Determine the oxidation and reduction potentials of the compound and its metal complexes.

Investigate the reversibility of redox processes.

Study the mechanism of electrochemical reactions, such as the number of electrons transferred and the role of coupled chemical reactions. researchgate.net

Correlate the electronic properties of substituents with the electrochemical behavior. electrochemsci.org

Studies on related aminoquinolines have shown that the oxidation pathway can be highly dependent on pH. researchgate.net For example, the electrochemical oxidation of 6-aminoquinoline (B144246) has been studied using CV, revealing different behaviors in acidic and alkaline solutions. researchgate.net The formation of radical species and subsequent dimerization reactions can also be investigated. researchgate.net

By analyzing the cyclic voltammograms of this compound derivatives, researchers can gain insights into their electronic structure and their potential applications in areas such as catalysis and sensor development. The effect of metal coordination on the redox potentials of the ligand can also be systematically studied.

Computational and Theoretical Investigations of 8 Aminoquinolin 6 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. mdpi.comresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation approximately. mdpi.comnih.gov This approach allows for the optimization of molecular geometries to their lowest energy state and the subsequent calculation of various chemical and physical properties. nih.govdergipark.org.tr

DFT calculations are instrumental in assessing the molecular stability and chemical reactivity of 8-Aminoquinolin-6-ol. Global reactivity descriptors, derived from the energies of frontier molecular orbitals, are used to quantify these properties. Key parameters include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) : Hardness indicates resistance to change in electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low reactivity. nih.gov Softness is the reciprocal of hardness and relates to higher reactivity.

Electronegativity (χ) and Chemical Potential (μ) : These parameters measure the molecule's ability to attract electrons.

Electrophilicity Index (ω) : This descriptor quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

These descriptors provide a quantitative basis for understanding the kinetic stability and reactivity of a molecule. researchgate.net For instance, a smaller HOMO-LUMO energy gap is associated with lower stability and higher chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net

A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and higher polarizability. nih.gov

A large HOMO-LUMO gap indicates high stability and lower reactivity, as more energy is required to move an electron from the HOMO to the LUMO. nih.gov

In studies of related 8-aminoquinoline (B160924) derivatives, DFT calculations have been used to determine these energy gaps. For example, two Schiff base derivatives of 8-aminoquinoline, LNAPH and LO-VAN, were calculated to have energy gaps of 3.82 eV and 4.08 eV, respectively, indicating potent biological function. nih.gov The distribution of these orbitals is also significant; often, the HOMO is localized on the electron-donating part of the molecule, and the LUMO is on the electron-accepting part. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| LNAPH (8-aminoquinoline derivative) | -5.78 | -1.96 | 3.82 |

| LO-VAN (8-aminoquinoline derivative) | -5.91 | -1.83 | 4.08 |

Data derived from a study on 8-aminoquinoline Schiff base derivatives, illustrating typical values obtained through DFT calculations. nih.gov

DFT calculations can predict the distribution of electron density within the this compound molecule. Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Red regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption and emission spectra (UV-Vis and fluorescence). mdpi.com By calculating the transition energies between the ground state (S0) and excited states (e.g., S1), researchers can simulate the absorption maxima (λ_abs) and emission maxima (λ_em). These theoretical spectra can be compared with experimental data to validate the computational model and understand the nature of electronic transitions, such as π→π* or n→π* charge-transfer states. mdpi.com For the related compound 6-aminoquinoline (B144246), computed absorption maxima were found between 327–340 nm, corresponding to the S0→S1 transition.

DFT is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of different sites within a molecule. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for proposed reaction pathways. mdpi.com

The analysis of FMOs and Fukui functions helps in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov The Fukui function indicates the change in electron density at a specific point when the total number of electrons is changed. This allows for a detailed understanding of how this compound might interact with other reagents, for example, in coordination with metal ions or in synthetic reactions. nih.govlongdom.org The ability of the amino group in 8-aminoquinoline derivatives to bind with metal ions is a key aspect of its reactivity that can be explored computationally. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) analyses are used to study weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the supramolecular chemistry of this compound. nih.govresearchgate.net

QTAIM : This method, developed by Richard Bader, analyzes the electron density topology to identify bond critical points (BCPs) between atoms. researchgate.net The properties of these BCPs provide quantitative information about the nature and strength of chemical bonds, including weak non-covalent interactions.

NCI-RDG : This technique provides a visual representation of non-covalent interactions in real space. nih.gov It generates 3D plots that highlight regions of space where interactions like hydrogen bonds, steric repulsions, and van der Waals forces are dominant. researchgate.net

These methods have been successfully applied to 8-aminoquinoline-based metal complexes to explore and characterize supramolecular synthons and hydrogen bonding networks that dictate their crystal packing. nih.gov

Computational methods, particularly TD-DFT, are essential for investigating the origin of fluorescence in molecules like this compound. nih.gov The fluorescence properties of quinoline (B57606) derivatives are often linked to mechanisms such as internal charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT). mdpi.comnih.gov

Theoretical calculations can model the geometry and electronic structure of the molecule in both its ground and excited states. By analyzing the changes in electron density and molecular structure upon photoexcitation, researchers can determine the mechanism responsible for fluorescence. mdpi.com For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the weak fluorescence can be attributed to an ESPT process; when this process is inhibited by metal ion binding or chemical modification, fluorescence is enhanced. mdpi.com Computational studies can simulate these effects and help in designing derivatives with tailored photophysical properties, such as red-shifted emission for bio-imaging applications. nih.gov

Molecular Docking Studies for Biomolecular Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting how a ligand (like this compound) might interact with a protein target.

Prediction of Protein Binding Modes and Energies

No specific molecular docking studies detailing the prediction of protein binding modes or the calculation of binding energies for this compound were identified in the search results. While research on related compounds, such as other 8-aminoquinoline derivatives, shows their interaction with biological targets like human monoamine oxidases or Plasmodium falciparum lactate (B86563) dehydrogenase, this data is not specific to this compound.

Computational Analysis of Binding Affinities and Complexation Energies

Computational analysis is used to quantify the strength of the interaction between a ligand and its target protein, often expressed as binding affinity (e.g., Ki values) or complexation energy (e.g., in kcal/mol). These values are critical for ranking potential drug candidates. There are no available studies that provide specific binding affinity data or complexation energy calculations for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide insights into the movement and conformational changes of a molecule over time, offering a dynamic view of its behavior and its interaction with biological targets. Searches for MD simulation studies conducted on this compound did not yield any specific results. While MD simulations have been performed on other quinoline derivatives to assess their potential as enzyme inhibitors, this research does not extend to this compound. nih.gov

Theoretical Predictions of Crystal Morphology (e.g., Bravais-Friedel, Donnay-Harker, Growth Morphology)

The prediction of crystal morphology is essential for understanding the physical properties of a solid-state compound, which is vital in pharmaceutical development. This involves methods like the Bravais-Friedel, Donnay-Harker (BFDH) model and Growth Morphology analysis. No theoretical or experimental studies on the crystal structure or morphology prediction for this compound were found.

Quantum Chemical Calculation Methods

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can be used to understand redox properties, molecular orbital energies (HOMO/LUMO), and spectroscopic characteristics.

While comprehensive quantum chemical studies have been performed on the parent molecule, 8-aminoquinoline (8AQ), to investigate its redox properties and compare calculated UV-Vis spectra with experimental data, similar detailed studies for this compound are not present in the available literature. charge-transfer.plresearchgate.net These studies on 8AQ demonstrate the power of combining experimental techniques with quantum chemical calculations to understand electrochemical phenomena, but the specific electronic properties and energy landscapes for this compound remain uninvestigated in the public domain. charge-transfer.pl

Biological Activity and Medicinal Applications of 8 Aminoquinolin 6 Ol Derivatives

Anticancer and Antitumor Potential

The quinoline (B57606) ring system is a foundational structure in the development of new anticancer agents. Derivatives of 8-aminoquinoline (B160924) (8-AQ), a structural analog to 8-Aminoquinolin-6-ol, have shown promising results in inhibiting cancer cell growth through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.

Numerous studies have demonstrated the ability of 8-aminoquinoline derivatives to inhibit the growth and proliferation of a wide range of human cancer cell lines. For instance, glycoconjugates of 8-AQ have shown a greater ability to inhibit cancer cell proliferation compared to their 8-hydroxyquinoline (B1678124) counterparts. nih.gov Specifically, 8-AQ derivatives 19 and 20 were more effective against HCT 116 and MCF-7 cell lines than their oxygen-containing analogs. nih.gov Another study highlighted that an 8-quinolinesulfonamide derivative, compound 9a, exerted significant cytotoxicity toward multiple cancer cell lines, including melanoma (C32), breast cancer (MDA-MB-231), glioblastoma (U87-MG), and lung cancer (A549). mdpi.com The copper chelator TDMQ20, which is based on the 8-aminoquinoline structure, has also been shown to efficiently inhibit the proliferation of several human cancer cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result (µM) | Source |

|---|---|---|---|---|

| 8-AQ Glycoconjugate 17 | MCF-7 (Breast) | IC50 | 78.1 ± 9.3 | nih.gov |

| 8-AQ Glycoconjugate 17 | HCT 116 (Colon) | IC50 | 116.4 ± 5.9 | nih.gov |

| 8-AQ Glycoconjugate 19 | MCF-7 (Breast) | IC50 | 116.4 ± 2.7 | nih.gov |

| 8-AQ Glycoconjugate 20 | MCF-7 (Breast) | IC50 | 149.6 ± 1.8 | nih.gov |

| 8-Nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | IC50 | 0.53 | brieflands.com |

| 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 (Colorectal) | IC50 | 1.14 | brieflands.com |

| Quinolinesulfonamide 9a | A549 (Lung) | GI50 | 223.1 (0.496 mM) | mdpi.com |

| Quinolinesulfonamide 9a | COLO829 (Melanoma) | GI50 | 168.7 (0.376 mM) | mdpi.com |

A key mechanism underlying the anticancer activity of 8-aminoquinoline derivatives is their ability to chelate metal ions, particularly copper. nih.govresearchgate.net Copper is a crucial cofactor for enzymes involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov By sequestering copper, these compounds can disrupt this process. Tetradentate monoquinoline (TDMQ) ligands, designed from an 8-aminoquinoline nucleus, are specific chelators for copper(II) and have been shown to inhibit angiogenesis. nih.gov The anticancer mechanism of the TDMQ20 chelator involves not only copper depletion but also the intracellular production of reactive oxygen species (ROS), which leads to mitochondrial damage and induces apoptosis (programmed cell death) in tumor cells. nih.gov The ability of 8-aminoquinoline glycoconjugates to form complexes with copper ions has also been noted as a factor in their biological activity. nih.gov

Research has focused on the effects of 8-aminoquinoline derivatives on specific cancer types and molecular targets. A series of 8-quinolinesulfonamide derivatives were specifically designed to modulate the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism that is overexpressed in many tumors, including A549 human lung cancer cells. mdpi.comnih.gov One derivative, compound 9a, was found to significantly reduce intracellular pyruvate levels in A549 cells. nih.gov This disruption of cancer cell metabolism led to a high anti-proliferative effect, significantly reducing the number of viable A549 cells. nih.gov This demonstrates a targeted approach where 8-aminoquinoline derivatives can be engineered to interfere with specific metabolic pathways that cancer cells rely on for their rapid growth and proliferation. mdpi.comnih.gov

Antimicrobial Activity

The 8-aminoquinoline scaffold is also a promising platform for the development of new antimicrobial agents. Its derivatives have been investigated for their efficacy against a wide range of pathogenic bacteria and fungi.

Derivatives of 8-aminoquinoline have demonstrated notable antibacterial properties. For example, metal complexes of 8-aminoquinoline-uracils, particularly those with copper, have shown antimicrobial activity against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov Furthermore, the incorporation of a 1,2,3-triazole ring into 8-AQ derivatives has yielded compounds with promising activity against both Gram-positive and Gram-negative bacterial strains. nih.gov

In a related series, 6-amino-8-methylquinolone derivatives were found to have enhanced antibacterial activity, showing particular potency against Gram-positive bacteria. nih.gov One such derivative exhibited high activity with MIC values superior to the antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus, including strains resistant to methicillin (B1676495) and ciprofloxacin. nih.gov The difference in efficacy against Gram-positive and Gram-negative bacteria is often attributed to the structural differences in their cell walls; the outer membrane of Gram-negative bacteria can act as a barrier, preventing the entry of antibacterial agents. scienceopen.com

| Compound/Derivative Class | Bacterial Strain | Activity Noted | Source |

|---|---|---|---|

| 8AQ-Cu-5Iu (Complex 2) | P. shigelloides (Gram-negative) | Antimicrobial activity | nih.gov |

| 8AQ-Cu-5Nu (Complex 5) | S. dysenteriae (Gram-negative) | Antimicrobial activity | nih.gov |

| 6-amino-8-methylquinolone (19v) | Staphylococcus aureus (Gram-positive) | Higher activity than ciprofloxacin | nih.gov |

| 8-AQ with 1,2,3-triazole ring | Gram-positive strains | Promising antimicrobial activity | nih.gov |